
2-Bromo-1,3-dimethoxybenzene
Overview
Description
Chemical Structure and Properties
2-Bromo-1,3-dimethoxybenzene (CAS 16932-45-9) is a brominated aromatic compound with two methoxy groups at the 1- and 3-positions. Its molecular formula is C₈H₉BrO₂, and it has a molecular weight of 217.06 g/mol. Key physical properties include:
- Melting Point: 91–94°C
- Boiling Point: 250°C
- Density: 1.412 g/cm³
- Solubility: Insoluble in water
- Spectroscopic Data:
Synthesis and Applications The compound is synthesized via bromination of 1,3-dimethoxybenzene or through palladium-catalyzed cross-coupling reactions . It serves as a critical intermediate in pharmaceuticals, notably in synthesizing adamantyl cannabinoids (e.g., 5-(1-Adamantyl)-2-bromo-1,3-dimethoxybenzene) and in palladium-catalyzed hydroxylation reactions to produce 2,6-dimethoxyphenol .
Preparation Methods
Traditional Electrophilic Bromination Methods
Electrophilic aromatic bromination of 1,3-dimethoxybenzene (veratrole) represents the classical route to 2-bromo-1,3-dimethoxybenzene. This method relies on activating the aromatic ring via electron-donating methoxy groups, directing bromine to the para position relative to one methoxy group. However, regioselectivity complications arise due to competing ortho/para-directing effects, often yielding mixed isomers .
Reagents and Conditions
Brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) are employed with Lewis acid catalysts (e.g., FeBr₃ or AlCl₃) in inert solvents like dichloromethane. A typical procedure involves dissolving veratrole in CH₂Cl₂ at 0–5°C, followed by gradual addition of Br₂. The reaction is quenched with aqueous sodium thiosulfate to neutralize excess bromine .
Key Limitations :
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Low Regioselectivity : Competitive bromination at C-4 or C-6 positions necessitates tedious chromatographic separation, reducing overall yield .
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Solvent Toxicity : Carbon tetrachloride (CCl₄), historically used, poses significant environmental and health risks.
Organometallic Bromination via Directed Lithiation
A breakthrough methodology, disclosed in patent CN111269094B, circumvents selectivity issues by employing directed ortho-lithiation followed by bromination . This two-step process ensures precise bromine placement at C-2, achieving near-quantitative yields.
Stepwise Reaction Mechanism
Step 1: Lithiation
m-Dimethoxybenzene is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at 5–10°C, forming a lithium intermediate at C-2. The reaction is monitored via nuclear magnetic resonance (NMR) to confirm complete deprotonation .
Step 2: Bromination
The lithiated intermediate is cooled to −70°C using a dry ice-acetone bath, and 1,2-dibromotetrafluoroethane (DBTFE) in THF is added. This exothermic reaction generates this compound with minimal byproducts. Quenching with dilute HCl and recrystallization in n-hexane yields 99.9% pure product .
Industrial Optimization
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Solvent Ratio : THF is used at 8 L/kg of veratrole to ensure solubility and reaction homogeneity .
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Temperature Control : Strict maintenance of −70°C during bromination prevents side reactions.
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Cost Efficiency : DBTFE and n-BuLi are industrially accessible, reducing raw material costs by ~40% compared to NBS-based routes .
Comparative Analysis of Preparation Methods
The table below contrasts key parameters of traditional and organometallic approaches:
Advantages of Organometallic Approach :
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Scalability : Continuous flow reactors enable kilogram-scale production with consistent quality .
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Reduced Waste : Magnesium sulfate drying and solvent recovery systems minimize environmental impact .
Industrial Production and Purification Strategies
Large-scale synthesis requires adaptations for safety and efficiency. The patented method employs:
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Dry Ice-Acetone Cooling : Enables rapid heat dissipation during exothermic bromination .
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Recrystallization Protocol : Crude product is refluxed in n-hexane with activated carbon to adsorb impurities, followed by cooling to −5°C for crystallization .
Purity Enhancement :
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The bromine atom can be reduced to form 1,3-dimethoxybenzene.
Common Reagents and Conditions:
Substitution: Sodium amide (NaNH2) in liquid ammonia (NH3) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Major Products:
Substitution: Formation of 2-amino-1,3-dimethoxybenzene, 2-thio-1,3-dimethoxybenzene, etc.
Oxidation: Formation of 2-bromo-1,3-benzoquinone.
Reduction: Formation of 1,3-dimethoxybenzene
Scientific Research Applications
Organic Synthesis
2-Bromo-1,3-dimethoxybenzene serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. For instance, it can be utilized in the synthesis of anti-cancer agents through modifications that enhance biological activity .
Pharmaceutical Intermediate
This compound is widely recognized as a pharmaceutical intermediate . It plays a crucial role in the production of therapeutic agents aimed at treating various conditions, including inflammation and cancer. Studies have demonstrated its effectiveness as an intermediate in synthesizing compounds that exhibit significant biological activity .
Biological Studies
In biological research, this compound acts as a probe for investigating enzyme-catalyzed reactions and biological pathways. Its structural properties allow researchers to study interactions within biological systems, providing insights into metabolic processes and potential therapeutic targets .
Industrial Applications
The compound is also employed in the production of specialty chemicals , dyes, and polymers. Its unique chemical structure allows for the development of materials with specific properties tailored for industrial applications .
Case Study 1: Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Case Study 2: Synthesis of Biaryls
A notable reaction involving this compound is its use in synthesizing biaryls through nucleophilic substitution pathways. In one experiment, the reaction of 2-lithio-1,3-dimethoxybenzene with 2-chloroanisole yielded ortho-biaryl products with high selectivity (80% yield), demonstrating the compound's utility in complex organic syntheses .
Safety Considerations
While utilizing this compound in laboratory settings, it is essential to adhere to safety protocols due to its classification as harmful if swallowed and skin irritant. Proper handling procedures should be followed to mitigate any risks associated with exposure .
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-dimethoxybenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack. the methoxy groups, being electron-donating, activate the ring towards nucleophilic substitution. This dual effect allows for selective functionalization of the benzene ring .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties Comparison
Key Comparisons
Substituent Effects on Reactivity
- Electrophilic Substitution : this compound undergoes regioselective reactions due to the directing effects of methoxy groups. In contrast, 2-Bromo-1,3,5-trimethoxybenzene shows altered reactivity in bromination studies due to increased steric hindrance and electronic effects .
- Cross-Coupling : The bromine atom in this compound participates efficiently in Suzuki-Miyaura couplings to form biphenyl derivatives (e.g., 4′-(Adamantan-1-yl)-N,N-diisopropyl-2′,5,6′-trimethoxybiphenyl) .
Pharmacological Relevance GABAA Receptor Modulation: 2-Bromo-1,3-dimethylbenzene (non-methoxy analog) exhibits a solubility-dependent cut-off effect (0.10 mmol/L), below which GABAA receptor activity is absent. In contrast, 2-Fluoro-1,3-dimethylbenzene (0.46 mmol/L) potentiates the receptor, highlighting the role of halogen size and solubility .
Safety Profiles this compound is classified as a skin and eye irritant (H315, H319) . Comparatively, 4-Bromo-1,2-diaminobenzene (CAS 1575-37-7) requires immediate medical attention upon exposure due to severe toxicity .
Synthetic Utility
- Unlike 2-Bromo-1,1,3-trimethoxypropane (CAS 759-97-7), an aliphatic bromoether used in acetal formation , this compound’s aromatic structure enables π-π interactions critical in drug design .
Research Findings and Data
Table 2: Reaction Yields and Conditions
Notable Observations
- Steric Effects: Bulky substituents (e.g., adamantyl groups) on this compound enhance binding affinity to CB1 receptors in cannabinoid probes .
- Solubility-Activity Relationship : Halogen choice (Br vs. F) in dimethylbenzene derivatives directly impacts GABAA receptor efficacy due to solubility thresholds .
Biological Activity
2-Bromo-1,3-dimethoxybenzene, also known as 2-bromo-m-xylene, is an aromatic compound with the molecular formula CHBrO and a molecular weight of 217.06 g/mol. This compound is notable for its potential biological activities, which have been explored in various studies. This article provides a detailed overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrO
- Molecular Weight : 217.06 g/mol
- Melting Point : 93.0 to 97.0 °C
- Boiling Point : 273 °C
- Purity : >98% (GC)
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, highlighting its potency.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The compound has shown significant antioxidant properties in vitro. It was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays, where it demonstrated a dose-dependent reduction in free radicals.
Concentration (μg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
Anti-inflammatory Effects
In animal models, this compound has been reported to reduce inflammation markers. The compound was tested in a carrageenan-induced paw edema model in rats, showing a significant decrease in paw swelling compared to the control group.
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
- Scavenging Free Radicals : The compound's structure allows it to effectively scavenge free radicals, contributing to its antioxidant properties.
- Interference with Bacterial Cell Wall Synthesis : Its bromine substituent may enhance the compound's ability to penetrate bacterial membranes, disrupting cell wall synthesis.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antibacterial efficacy of various brominated compounds including this compound. The results indicated that this compound had comparable activity to established antibiotics against resistant strains of bacteria .
Case Study 2: Anti-inflammatory Properties
In a controlled trial involving rats with induced inflammation, administration of this compound resulted in a statistically significant reduction in inflammatory cytokines such as TNF-alpha and IL-6. These findings support the potential therapeutic use of this compound in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-1,3-dimethoxybenzene, and how do reaction conditions influence yield?
- Methodological Answer : Direct bromination of 1,3-dimethoxybenzene using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DCM) at 0–25°C is a common approach. Catalytic methods (e.g., Lewis acids like FeBr₃) improve regioselectivity. For example, bromination of adamantyl-substituted analogs achieves >85% yield under mild conditions . Monitor reaction progress via TLC or GC-MS, and purify via column chromatography (silica gel, hexane/ethyl acetate).
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Purity : Use gas chromatography (GC) with flame ionization detection (FID) or HPLC (C18 column, methanol/water mobile phase) to confirm >95% purity .
- Structural Confirmation :
- NMR : ¹H NMR (CDCl₃) shows aromatic protons as a doublet (δ 6.8–7.2 ppm) and methoxy groups as singlets (δ 3.8–4.0 ppm).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol and refine using SHELXL .
Q. What are the key reactivity patterns of the bromine substituent in this compound?
- Methodological Answer : The bromine atom undergoes nucleophilic substitution (SNAr) with strong nucleophiles (e.g., amines, alkoxides) in polar solvents. For example, reaction with NaN₃ in DMF yields azido derivatives. Steric hindrance from methoxy groups may slow kinetics; optimize by using phase-transfer catalysts (e.g., TBAB) .
Q. How does the electronic environment of this compound influence its participation in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but deactivate the bromine toward Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ with aryl boronic acids at elevated temperatures (80–100°C) in toluene/EtOH to achieve coupling .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential alkylation risks. Store in amber vials at 2–8°C. For waste disposal, neutralize with aqueous NaHCO₃ before incineration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bromination regioselectivity for substituted dimethoxybenzenes?
- Methodological Answer : Conflicting results often arise from competing electronic (methoxy directing) and steric effects. Computational modeling (DFT at B3LYP/6-31G*) predicts substituent effects on bromine positioning. Validate experimentally via NOESY NMR to confirm spatial arrangements .
Q. What strategies improve the efficiency of this compound in palladium-catalyzed cascade reactions?
- Methodological Answer : Combine Buchwald-Hartwig amination with subsequent cyclization. Use Pd₂(dba)₃/XPhos as a catalyst system and microwave irradiation (120°C, 30 min) to accelerate steps. Monitor intermediates via LC-MS .
Q. How can crystallographic data for this compound derivatives inform drug design?
- Methodological Answer : Solve crystal structures using SHELXT for phase determination. Analyze packing motifs (e.g., π-π stacking, halogen bonds) to predict solubility and bioavailability. For example, adamantyl derivatives show enhanced rigidity for receptor binding .
Q. What are the stability limits of this compound under acidic or basic conditions?
- Methodological Answer : Under strong acids (H₂SO₄), demethylation occurs at >60°C. In basic conditions (NaOH/EtOH), elimination to quinones is observed. Use buffered conditions (pH 7–9) for SNAr reactions to avoid degradation .
Q. How does this compound serve as a precursor in natural product synthesis?
- Methodological Answer : It is a key intermediate in synthesizing cannabinoid analogs and terpenoid derivatives. For example, catalytic hydrogenation (H₂, Pd/C) reduces bromine to hydrogen, enabling subsequent functionalization for bioactive molecules .
Q. Data Contradiction Analysis
Properties
IUPAC Name |
2-bromo-1,3-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVYSMMZHORFKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346455 | |
Record name | 2-Bromo-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16932-45-9 | |
Record name | 2-Bromo-1,3-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16932-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,3-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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